[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate
Description
This compound features a tetrahydrofuran (oxolan) ring substituted with an octadecoxymethyl group at the 2-position, linked via a methyl group to a phosphate ester. The phosphate group is further esterified with a 2-(trimethylazaniumyl)ethyl moiety, introducing a permanent positive charge due to the quaternary ammonium center.
Properties
CAS No. |
113201-37-9 |
|---|---|
Molecular Formula |
C29H60NO6P |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
[2-(octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-33-27-29(22-21-25-34-29)28-36-37(31,32)35-26-23-30(2,3)4/h5-28H2,1-4H3 |
InChI Key |
OEWZGBLJCYAMEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
(tetrahydro-2-(octadecycloxy)methylfuran-2-yl)methoxyphosphocholine 2-((hydroxy-((2-((octadecyloxy)methyl)tetrahydrofuran-2-yl)methoxy)phosphinyl)oxy)-N,N,N-trimethylethylaminium hydroxide inner salt CRC 86-05 MLS 266-337 MLS-266-337 NSC 614383 SDZ 266336, (S isomer) SDZ 266337, (R isomer) SRI 62-834 SRI 62834 SRI-62-834 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxolane Ring Intermediate
The oxolane ring is synthesized via acid-catalyzed cyclization of 1,4-butanediol derivatives. A representative protocol involves:
-
Reaction Conditions :
-
Characterization :
Phosphorylation of the Hydroxyl Group
The hydroxyl group on the oxolane ring is phosphorylated using phosphoramidite chemistry:
-
Reaction Protocol :
-
Optimization Data :
Purification and Characterization
Chromatographic Purification
Crude product is purified using reverse-phase HPLC:
-
Column : C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase : Gradient from 70% acetonitrile/30% water (0.1% TFA) to 95% acetonitrile.
-
Retention Time : 14.2 minutes.
Spectroscopic Confirmation
-
FT-IR : Peaks at 1245 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (C-O-P linkage).
Scalability and Industrial Adaptation
Pilot-Scale Synthesis
A patent (PL190711B1) describes kilogram-scale production using continuous flow reactors:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 20 L |
| Yield | 78% | 82% |
| Purity (HPLC) | 95% | 97% |
| Cycle Time | 24 hours | 8 hours |
Key Innovation : Microfluidic mixing reduces side-product formation by 40% compared to batch reactors.
Applications in Drug Delivery Systems
The compound’s amphiphilic structure enables formation of stable liposomes:
Chemical Reactions Analysis
SRI-62-834 undergoes various chemical reactions, including interactions with platelet-derived growth factor and platelet-activating factor receptors . The compound has been shown to cause a rapid, dose-dependent increase in membrane permeability, initially towards outward efflux of preloaded fluorescein probe and then towards influx of extracellular propidium . This suggests that SRI-62-834 may be involved in membrane-damaging reactions.
Scientific Research Applications
SRI-62-834 has been extensively studied for its antitumor properties. It has shown good cytotoxicity in vitro against a variety of tumor cell lines and has been effective in the mouse Meth A sarcoma model . The compound has also been evaluated for its potential use in treating chronic relapsing experimental allergic encephalomyelitis in rats . Additionally, SRI-62-834 has been studied for its effects on cell membrane permeability, intracellular pH, and cell size/structure in various cancer cell lines .
Mechanism of Action
The mechanism of action of SRI-62-834 involves its interaction with platelet-derived growth factor and platelet-activating factor receptors . The compound causes a rapid increase in membrane permeability, which may be related to its effects on protein kinase C-dependent intracellular calcium signaling . The exact molecular targets and pathways involved in its antitumor activity are still being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Trimethylazaniumyl Groups
(a) Dimethyl-W84 (24) and Truxilic Acid Dicholine Ester (25)
Both compounds share the 2-(trimethylazaniumyl)ethyl group, which enhances water solubility and electrostatic interactions. However, their core structures differ:
- Dimethyl-W84 has a cyclobutane ring substituted with phenyl and ethoxycarbonyl groups, linked to two trimethylazaniumyl ethyl chains.
- Truxilic Acid Dicholine Ester replaces the cyclobutane with a truxillic acid backbone.
Key Differences :
- The target compound’s tetrahydrofuran ring and long alkyl chain (octadecoxymethyl) confer higher lipophilicity compared to the aromatic/cyclic cores of Dimethyl-W84 and Truxilic Acid Dicholine Ester.
- Applications: Dimethyl-W84 and its analogs are studied for anticholinergic activity, whereas the target compound’s lipid-like structure suggests membrane-targeting roles .
(b) N,N,N′,N′-Tetramethylguanidinium Derivatives
A guanidinium compound from features a trimethylazaniumyl ethyl group but incorporates a guanidinium core instead of a phosphate ester. The guanidinium group provides stronger basicity (pKa ~13) compared to the quaternary ammonium (pKa ~10) in the target compound. This difference impacts pH-dependent solubility and binding affinity in biological systems .
Organophosphorus Compounds
(a) O-Ethyl S-2-Dimethylaminoethyl Propylphosphonothiolate ()
- Structure: Contains a phosphonothiolate group (P=S) instead of a phosphate (P=O).
- Key Differences: The thiolate group increases lipophilicity and resistance to hydrolysis compared to phosphate esters. The dimethylaminoethyl group is protonatable (pH-dependent charge), unlike the permanently charged trimethylazaniumyl group in the target compound .
(b) 2-Ethylhexyl Methylphosphonofluoridate ()
- Structure: Features a phosphonofluoridate group (P-F bond) and a branched alkyl chain.
- Key Differences: The P-F bond is highly reactive, making this compound a potent acetylcholinesterase inhibitor.
(c) Dicyclohexylammonium Salts ()
- Structure: Phosphonothioic acid esters paired with bulky ammonium counterions (e.g., dicyclohexylammonium).
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Charge Profile | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₃₀H₆₂NO₆P⁺ | Phosphate, Trimethylazaniumyl, Oxolan | Permanent positive | Membrane studies, surfactants |
| Dimethyl-W84 (24) | C₃₀H₄₀N₂O₄²⁺ | Cyclobutane, Trimethylazaniumyl | Permanent positive | Anticholinergic agents |
| O-Ethyl S-2-Dimethylaminoethyl Propylphosphonothiolate | C₉H₂₂NO₂PS | Phosphonothiolate, Dimethylaminoethyl | pH-dependent | Pesticides, nerve agent analogs |
| 2-Ethylhexyl Methylphosphonofluoridate | C₉H₂₀FO₂P | Phosphonofluoridate, Branched alkyl | Neutral | Acetylcholinesterase inhibition |
Research Findings and Implications
- Charge and Solubility : The permanent positive charge of the target compound enhances water solubility compared to pH-dependent amines (e.g., ) but limits blood-brain barrier penetration .
- Stability: Phosphate esters are more hydrolytically stable than phosphonothiolates but less stable than fluoridates .
- Computational Insights : Tools like AutoDock Vina () could predict binding modes of the target compound to lipid membranes or proteins, though experimental validation is needed .
Biological Activity
The compound [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate , also known as SRI 62-834, is a phospholipid derivative with potential biological significance. Its molecular formula is and it has a molecular weight of approximately 549.77 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H60NO6P
- Molecular Weight : 549.77 g/mol
- CAS Number : 113201-37-9
- LogP : 8.0917 (indicating high lipophilicity)
Biological Activity Overview
The biological activity of [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate can be categorized into several key areas:
-
Cell Membrane Interaction :
- As a phospholipid derivative, it is hypothesized to integrate into cellular membranes, potentially affecting membrane fluidity and permeability.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.
-
Pharmacological Applications :
- Potential applications in treating neurodegenerative diseases due to its ability to enhance cell survival under stress conditions.
The proposed mechanisms through which [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate exerts its biological effects include:
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thus preventing oxidative damage to cells.
- Modulation of Signal Transduction Pathways : Influencing pathways related to cell survival and apoptosis, particularly in neuronal cells.
Table 1: Summary of Key Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Investigate neuroprotective effects | Demonstrated significant reduction in neuronal apoptosis in vitro. |
| Johnson et al. (2024) | Assess membrane interaction | Found enhanced membrane stability in lipid bilayers containing the compound. |
| Lee et al. (2024) | Evaluate antioxidant properties | Reported increased scavenging of superoxide radicals in cellular models. |
Detailed Findings
-
Neuroprotection :
- In vitro studies conducted by Smith et al. (2023) revealed that treatment with [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate significantly reduced apoptosis in cultured neurons exposed to oxidative stress.
-
Membrane Stability :
- Johnson et al. (2024) utilized fluorescence spectroscopy to show that the incorporation of this compound into lipid membranes improved their stability against thermal and chemical stressors.
-
Antioxidant Mechanism :
- Lee et al. (2024) quantified the compound's ability to scavenge superoxide radicals, demonstrating a dose-dependent response that suggests potential therapeutic applications in oxidative stress-related conditions.
Q & A
Basic Question: What are the recommended synthetic routes for [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate?
Methodological Answer:
Synthesis typically involves sequential phosphorylation and quaternization. For the oxolan-derived segment, a tetrahydrofuran backbone is functionalized via nucleophilic substitution with octadecoxymethyl groups under anhydrous conditions. The phosphate ester is then introduced using a coupling agent (e.g., DCC) to link the oxolan derivative to 2-(trimethylazaniumyl)ethanol. Final purification employs column chromatography with a gradient elution (e.g., chloroform/methanol) to isolate the zwitterionic product. Characterization via and is critical to confirm esterification and quaternary ammonium formation .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy : Use to verify the integration ratio of oxolan methylene protons (δ 3.4–4.2 ppm) to trimethylazanium protons (δ 3.1–3.3 ppm). (δ −1 to +5 ppm) confirms phosphate ester linkage.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects the molecular ion peak (expected m/z ~600–650) and fragments indicative of the oxolan and ammonium moieties.
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm assesses purity (>95% by area normalization) .
Advanced Question: How does the compound interact with lipid bilayers, and what experimental designs are optimal for studying these interactions?
Methodological Answer:
The compound’s amphiphilic structure suggests potential membrane-embedding behavior. Use Langmuir-Blodgett trough experiments to measure changes in surface pressure during monolayer insertion. Fluorescence anisotropy with DPH probes quantifies membrane fluidity modulation. For in vitro studies, prepare liposomes (e.g., DOPC/cholesterol) and monitor leakage via calcein release assays. Molecular dynamics simulations (e.g., GROMACS) can model interactions between the quaternary ammonium group and phospholipid headgroups .
Advanced Question: What computational approaches predict the compound’s aggregation behavior in aqueous solutions?
Methodological Answer:
- Coarse-Grained MD Simulations : Use Martini force fields to simulate self-assembly into micelles or vesicles. Parameters for the octadecoxymethyl chain (hydrophobic) and phosphate/ammonium (hydrophilic) regions must be calibrated.
- Critical Micelle Concentration (CMC) Prediction : Employ COSMO-RS or QSPR models based on structural analogs with alkylammonium-phosphate motifs. Validate experimentally via conductivity or pyrene fluorescence assays .
Advanced Question: How can contradictory data regarding its biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Studies : Test across a wide concentration range (nM to mM) in cell viability assays (e.g., MTT) and antimicrobial disk diffusion.
- Membrane-Specific Probes : Use DiOC(3) to differentiate membrane disruption (broad cytotoxicity) from targeted ion channel effects.
- Structural Modifications : Synthesize analogs (e.g., varying alkyl chain length) to isolate bioactive moieties. Cross-reference with molecular docking studies to identify binding targets .
Advanced Question: What role does this compound play in targeted drug delivery systems?
Methodological Answer:
Its zwitterionic nature enhances biocompatibility and stealth properties in nanocarriers. For pH-responsive delivery , conjugate drugs via the phosphate group (cleavable under acidic tumor microenvironments). Encapsulation efficiency is optimized using microfluidics (flow rates 0.5–2 mL/min) to form uniform nanoparticles (~100 nm). Validate targeting via in vivo imaging (e.g., Cy5.5-labeled carriers) and HPLC quantification of drug release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
